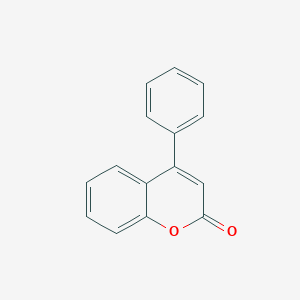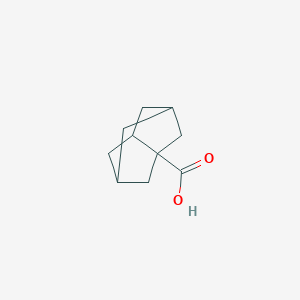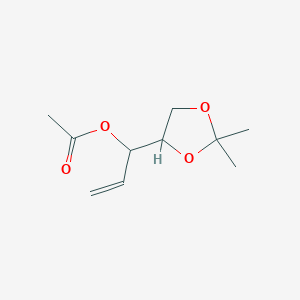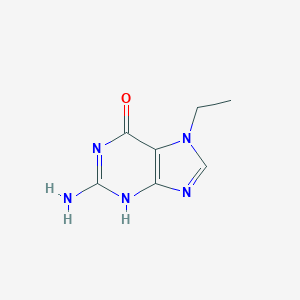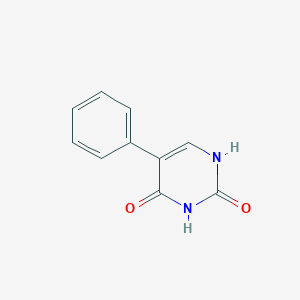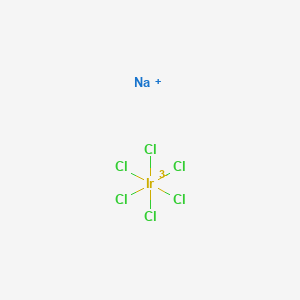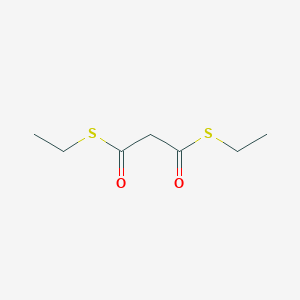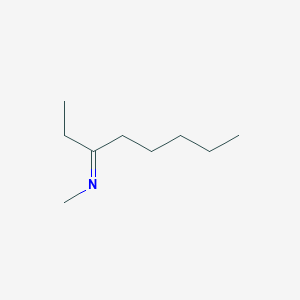
N-methyloctan-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyloctan-3-imine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a primary amine that can be synthesized through different methods, and its unique properties make it a promising candidate for various biochemical and physiological applications.
Wissenschaftliche Forschungsanwendungen
N-methyloctan-3-imine has been studied for its potential applications in various fields, including drug discovery, catalysis, and material science. In drug discovery, N-methyloctan-3-imine has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In catalysis, N-methyloctan-3-imine has been found to be an effective catalyst for the synthesis of cyclic carbonates. In material science, N-methyloctan-3-imine has been studied for its potential use as a surfactant in the synthesis of nanoparticles.
Wirkmechanismus
The mechanism of action of N-methyloctan-3-imine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-methyloctan-3-imine has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
N-methyloctan-3-imine has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyloctan-3-imine has several advantages and limitations for lab experiments. Its unique properties make it a promising candidate for various applications, including drug discovery and catalysis. However, its synthesis can be challenging, and its toxicity and stability need to be carefully evaluated before use.
Zukünftige Richtungen
There are several future directions for the study of N-methyloctan-3-imine. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and catalysis. Another direction is to study its potential applications in material science, including the synthesis of nanoparticles and the development of new surfactants. Additionally, more research is needed to evaluate its toxicity and stability, as well as its potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, N-methyloctan-3-imine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it a promising candidate for various biochemical and physiological applications, and its synthesis methods have been studied extensively. Further research is needed to fully understand its mechanism of action and its potential applications in drug discovery, catalysis, and material science.
Synthesemethoden
N-methyloctan-3-imine can be synthesized through different methods, including reductive amination, Mannich reaction, and reductive coupling. The reductive amination method involves the reaction of octanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The Mannich reaction involves the reaction of octanal with formaldehyde and methylamine, followed by the addition of an acid catalyst. The reductive coupling method involves the reaction of octanal with methylamine and a reducing agent such as sodium borohydride.
Eigenschaften
CAS-Nummer |
18641-74-2 |
|---|---|
Produktname |
N-methyloctan-3-imine |
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-methyloctan-3-imine |
InChI |
InChI=1S/C9H19N/c1-4-6-7-8-9(5-2)10-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
MXINUNXNOUWKBK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=NC)CC |
Kanonische SMILES |
CCCCCC(=NC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




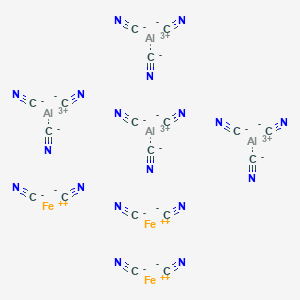

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
